Cabergoline isomer-d6
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems
Deuterium, a stable isotope of hydrogen, holds a unique and significant position in the realm of chemical and biological research. acs.org Its nucleus contains one proton and one neutron, giving it approximately twice the mass of the more common hydrogen isotope, protium. britannica.comwikipedia.org This substantial mass difference leads to a phenomenon known as the kinetic isotope effect, where chemical bonds involving deuterium are stronger and break more slowly than those with protium. wikipedia.org This effect can significantly alter the rate of chemical reactions and metabolic processes. wikipedia.orgnih.gov
In pharmaceutical research, the strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can have profound effects on its pharmacokinetic profile. nih.govuniupo.it This modification can slow down the rate of metabolism, potentially leading to a longer half-life and improved therapeutic efficacy. wikipedia.org The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. nih.govuniupo.it Beyond its therapeutic potential, deuterium labeling is extensively used to create internal standards for quantitative bioanalysis. clearsynth.com Deuterated standards are invaluable in mass spectrometry-based assays as they co-elute with the analyte of interest, helping to compensate for matrix effects and improving the accuracy of measurements. aptochem.comtexilajournal.com
Overview of Cabergoline (B1668192) and its Isomeric Forms in Pharmaceutical Science
Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids. nih.govrsc.orgdrugbank.com It is primarily used in the treatment of hyperprolactinemic disorders, which are conditions characterized by abnormally high levels of the hormone prolactin. nih.govgoogle.com Cabergoline's mechanism of action involves stimulating dopamine D2 receptors in the pituitary gland, which inhibits the secretion of prolactin. nih.govguidetopharmacology.org It is also utilized in managing the symptoms of Parkinson's disease. guidetopharmacology.org
The synthesis of cabergoline can result in the formation of various related substances and isomers. google.com An isomer is a molecule that has the same molecular formula as another molecule but with a different chemical structure. In the context of cabergoline, one such related substance is referred to as "Cabergoline isomer". veeprho.com The presence of impurities and isomers is a critical consideration in pharmaceutical manufacturing, as they can impact the safety and efficacy of the final drug product. rsc.org Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) establish limits for these impurities, necessitating the development of analytical methods to accurately identify and quantify them. rsc.org
Rationale for Research on Cabergoline Isomer-d6 as an Analytical Standard
The need for precise and reliable analytical methods to monitor the purity of cabergoline is the primary driver for the development of deuterated internal standards like this compound. rsc.orgveeprho.com This specific isotopically labeled compound is the deuterium-labeled version of the cabergoline isomer. szabo-scandic.commedchemexpress.com
This compound is intended for use as an internal standard for the quantification of the cabergoline isomer by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com By adding a known amount of this compound to a sample containing the cabergoline isomer, analysts can accurately determine the concentration of the unlabeled isomer. clearsynth.com The deuterated standard and the target analyte exhibit nearly identical chemical and physical properties during chromatographic separation and ionization in the mass spectrometer. aptochem.com This co-elution and similar ionization response allow the deuterated standard to effectively compensate for variations in sample extraction, injection volume, and potential ion suppression or enhancement caused by the sample matrix. aptochem.comtexilajournal.com The use of this compound thereby significantly enhances the robustness, accuracy, and precision of the analytical method. aptochem.com
Compound Information Table
| Compound Name | Other Names |
| Cabergoline | Dostinex, Cabaser |
| Cabergoline isomer | - |
| This compound | - |
| Deuterium | Heavy hydrogen, ²H, D |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Deutetrabenazine | - |
| Protium | ¹H |
Chemical Properties of Cabergoline-d6
| Property | Value |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ |
| Molecular Weight | 457.65 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| CAS Number (non-labeled) | 81409-91-8 |
| Labeled CAS Number | 2738376-76-4 |
Data sourced from available chemical supplier information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38N4O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |
InChI |
InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |
InChI Key |
WUQQRKBJJWMWRM-CTWXQCOOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Synthetic Strategies for Cabergoline Isomer D6
Isotopic Labeling Approaches for Complex Organic Molecules
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of Cabergoline (B1668192) isomer-d6, six hydrogen atoms (protium) are replaced with deuterium (B1214612). This substitution creates a molecule that is chemically similar to its non-labeled counterpart but has a higher mass, which is detectable by mass spectrometry. musechem.com The development of deuterated drugs can also modify the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability. acs.orgalfa-chemistry.comnih.gov
Several established methodologies are employed for the incorporation of deuterium into organic molecules. The choice of method depends on the complexity of the target molecule, the desired location of the label, and the availability of starting materials. researchgate.net
Hydrogen-Isotope Exchange (HIE): This is one of the most direct methods for introducing deuterium. acs.org It involves the exchange of C-H bonds with C-D bonds using a deuterium source, typically deuterium oxide (D₂O). mdpi.com The reaction can be catalyzed by acids, bases, or transition metals like palladium, ruthenium, or iridium. acs.orgmdpi.comnih.gov Metal-catalyzed HIE reactions are particularly useful for late-stage deuteration, allowing the introduction of deuterium into an already assembled molecular framework. acs.org
Reductive Deuteration: This technique involves the reduction of a functional group, such as a carbonyl group or an alkene, using a deuterated reducing agent. researchgate.net Common reagents for this purpose include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄). researchgate.net This method is highly efficient for introducing deuterium at specific sites.
Dehalogenation Deuteration: In this approach, a halogen atom (e.g., Br, I) in the molecule is replaced by a deuterium atom. This reaction is typically carried out using a deuterium source like D₂O in the presence of a palladium catalyst (Pd/C). researchgate.net
Synthesis from Deuterated Building Blocks: A highly effective strategy involves the use of commercially available or custom-synthesized deuterated starting materials. researchgate.net For a complex molecule like cabergoline, incorporating a deuterated fragment during the multi-step synthesis ensures precise control over the location and number of deuterium atoms.
| Deuteration Technique | Deuterium Source | Typical Catalyst/Reagent | Application |
| Hydrogen-Isotope Exchange | D₂O, D₂ gas | Acids, Bases, Pd, Ru, Ir | Late-stage deuteration of C-H bonds |
| Reductive Deuteration | NaBD₄, LiAlD₄ | - | Reduction of carbonyls, alkenes, etc. |
| Dehalogenation Deuteration | D₂O, D₂ gas | Pd/C | Replacement of halogen atoms |
| Deuterated Building Blocks | Deuterated Precursors | Standard synthesis reagents | Precise, site-specific labeling |
Achieving regioselectivity—the ability to introduce deuterium at a specific site within the molecule—is critical for synthesizing a defined isomer like Cabergoline-d6. researchgate.net The methods to control the position of labeling are diverse.
Catalytic HIE methods often exhibit high regioselectivity. For instance, ruthenium catalysts can efficiently deuterate the ortho and/or para positions of aniline derivatives using D₂O as the deuterium source. researchgate.net Similarly, palladium-catalyzed reactions can show excellent deuterium incorporation at benzylic sites under mild conditions. nih.gov The presence of directing groups (such as hydroxyl or amino groups) on the substrate molecule can guide the catalyst to specific C-H bonds, thereby controlling the site of deuteration. acs.org
In other cases, regioselectivity is achieved through the reaction mechanism itself, as seen in the deoxygenative deuteration of ketones, which specifically labels the methylene site. rsc.org For Cabergoline-d6, the most practical approach to ensure absolute regioselectivity is to build the molecule using a precursor that already contains the deuterium labels in the desired positions.
Precursor Design and Derivatization for Deuterated Analog Synthesis
The synthesis of cabergoline typically starts from 9,10-dihydrolysergic acid or its esters. nih.govresearchgate.net A practical synthesis involves the amidation of the carboxylic acid group, followed by the formation of the N-acylurea moiety. nih.govresearchgate.net
To produce Cabergoline isomer-d6, a synthetic strategy would involve modifying this established route to incorporate a deuterated building block. The "d6" designation strongly suggests that the six deuterium atoms are located on the two methyl groups of the dimethylaminopropyl side chain. Therefore, the key precursor would be a deuterated version of 3-(dimethylamino)propylamine. The synthesis would proceed by coupling 9,10-dihydrolysergic acid with this deuterated amine, followed by the subsequent steps to complete the cabergoline structure.
The general synthetic pathway is outlined below:
Amidation: 9,10-Dihydrolysergic acid is reacted with N,N-(dimethyl-d6)-propane-1,3-diamine to form the corresponding amide intermediate. This step directly and regioselectively installs the six deuterium atoms into the molecule.
N-Acylurea Formation: The resulting amide is then reacted, for example, with phenyl chloroformate and subsequently with ethylamine to form the final N-acylurea structure of Cabergoline-d6. nih.govresearchgate.net
| Precursor | Role in Synthesis | Relevance to Cabergoline-d6 |
| 9,10-Dihydrolysergic Acid | Ergoline core structure | The foundational scaffold of the molecule. nih.gov |
| N,N-(dimethyl-d6)-propane-1,3-diamine | Side-chain precursor | Introduces the deuterated N,N-dimethylpropyl group. |
| Phenyl Chloroformate | Activating agent | Used in the formation of the N-acylurea. nih.gov |
| Ethylamine | Side-chain precursor | Forms the ethyl part of the N-acylurea moiety. nih.gov |
Purification and Spectroscopic Characterization of Deuterium-Labeled Compounds
After synthesis, the crude product must be rigorously purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the purification of cabergoline and its analogs. ijprs.comsemanticscholar.org
Once purified, the identity, isotopic enrichment, and structural integrity of this compound must be confirmed using advanced spectroscopic techniques. rsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for characterizing deuterated compounds. rsc.orgnih.govresearchgate.net It confirms the successful incorporation of deuterium by detecting the expected mass increase in the molecular ion. For Cabergoline-d6, the molecular weight will be approximately 6 atomic mass units higher than that of unlabeled cabergoline. MS is also the definitive method for determining the isotopic purity (the percentage of the compound that is correctly labeled) and the isotopic distribution (the prevalence of molecules with d0, d1, d2...d6 labels). nih.govresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Cabergoline-d6, the signal corresponding to the protons of the N,N-dimethyl groups would be absent or significantly diminished, providing direct evidence of deuteration at that specific site. rsc.org
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and a signal in the ²H NMR spectrum at the chemical shift expected for the N-methyl groups would confirm the position of the labels.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (triplets for -CD₃ groups) and will be shifted slightly upfield compared to the unlabeled compound. rsc.org
| Analytical Technique | Purpose | Expected Result for Cabergoline-d6 |
| High-Performance Liquid Chromatography (HPLC) | Purification | Isolation of a single, pure compound. ijprs.com |
| High-Resolution Mass Spectrometry (HRMS) | Confirm mass and isotopic purity | Molecular ion peak shifted by ~6 amu; high isotopic enrichment (>98%). nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Determine label position | Absence of the N(CH₃)₂ proton signal. rsc.org |
| ²H NMR Spectroscopy | Confirm label position | Presence of a signal at the chemical shift for the N-methyl groups. |
| ¹³C NMR Spectroscopy | Confirm structure and label position | Splitting of the N-(CD₃)₂ carbon signals into multiplets. rsc.org |
Advanced Analytical Methodologies Utilizing Cabergoline Isomer D6
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and selective quantification of pharmaceuticals in complex biological matrices. The use of a stable isotope-labeled internal standard like Cabergoline-d6 is central to the most robust of these methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of cabergoline (B1668192) in biological samples, such as human plasma. nih.gov The development of a reliable LC-MS/MS method hinges on the use of an appropriate internal standard to correct for variations during sample preparation and analysis. Cabergoline-d6 is an ideal choice for this purpose.
A typical method involves liquid-liquid extraction of cabergoline and the added Cabergoline-d6 from the plasma matrix. nih.gov Chromatographic separation is then performed on a reverse-phase column, followed by detection using a mass spectrometer operating in electrospray ionization (ESI) positive mode. nih.gov Quantification is achieved through selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (cabergoline) and the internal standard (Cabergoline-d6). nih.govdntb.gov.ua For cabergoline, a common transition is m/z 452.3 → 381.2. nih.govju.edu.sa The corresponding transition for Cabergoline-d6 would be monitored at a higher mass, reflecting the six deuterium (B1214612) atoms.
Method validation is performed according to regulatory guidelines and assesses linearity, precision, accuracy, and sensitivity. nih.gov Validated methods demonstrate high linearity over a specific concentration range, often from the low picogram per milliliter level. nih.gov A study utilizing a deuterated internal standard for cabergoline analysis achieved a quantitation limit of 1.86 pg/mL in human plasma, with calibration curves showing excellent linearity (r > 0.99) in the range of 1.86-124 pg/mL. nih.gov The intra-day and inter-day precision for such methods typically exhibit a relative standard deviation (RSD) well within acceptable limits, often below 15%. nih.gov
| Parameter | Condition |
|---|---|
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., Methanol) nih.gov |
| Flow Rate | 0.75 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM/MRM) |
| Cabergoline Transition | m/z 452.3 → 381.2 nih.gov |
| Cabergoline-d6 Transition | m/z 458.3 → 387.2 (Hypothetical) |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, its direct application to large, polar, and non-volatile molecules like cabergoline is limited. nih.gov Ergot alkaloids are generally not suitable for direct GC-MS analysis without a derivatization step to increase their volatility and thermal stability. ekb.eg
While specific applications detailing the use of GC-MS for Cabergoline-d6 are not prevalent in the literature, the principles of the technique could be applied following appropriate sample modification. Derivatization would be required to convert cabergoline into a less polar and more volatile compound suitable for GC analysis. In such a scenario, Cabergoline-d6 would function as an internal standard, undergoing the same derivatization reaction and correcting for inconsistencies in reaction efficiency and subsequent analysis. The fragmentation pathways in GC-MS with chemical ionization have been reported for some ergot alkaloids. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high level of accuracy and is considered a primary ratio method. The use of Cabergoline-d6 as an internal standard in an LC-MS/MS assay is a direct implementation of IDMS principles. researchgate.net
The core principle involves adding a known quantity of the isotopically labeled compound (Cabergoline-d6) to the sample before any extraction or processing steps. lcms.cz Because the deuterated standard is chemically identical to the endogenous analyte, it behaves the same way during every subsequent step, including extraction, chromatography, and ionization. lcms.cz Any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. The final concentration is calculated based on the measured ratio of the response of the native analyte to the isotopically labeled standard. lcms.cz This approach effectively cancels out variability caused by matrix effects (ion suppression or enhancement) and inconsistencies in sample recovery, leading to significantly improved accuracy and reproducibility compared to methods using structural analog internal standards. researchgate.netresearchgate.net
Chromatographic Separation Sciences
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, ensuring that the analyte is resolved from interfering components in the matrix.
The goal of HPLC method development for IDMS applications is typically to achieve co-elution of the analyte and its deuterated analog. ijrpc.com Because deuterium substitution can sometimes cause a slight change in retention time (an isotopic effect), chromatographic conditions must be optimized to ensure the peaks are sharp, symmetrical, and overlap completely.
Optimization for cabergoline analysis generally involves a reverse-phase HPLC (RP-HPLC) method. ijrpc.com Key parameters that are adjusted include:
Stationary Phase: A C18 column is commonly used, providing good retention and separation for compounds of intermediate polarity like cabergoline. ijrpc.com
Mobile Phase: The composition, including the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer and the pH of the buffer, is critical. ijrpc.com For cabergoline, a mixture of ammonium acetate (B1210297) buffer and acetonitrile/water has been shown to be effective. ijrpc.com
Elution Mode: Both isocratic and gradient elution can be used. Gradient elution is often preferred for complex biological samples to effectively separate the analyte from matrix components and reduce run times.
Validation of the HPLC method ensures its suitability for the intended purpose. ijrpc.com A well-developed method will demonstrate specificity, where no interfering peaks from the matrix are observed at the retention time of cabergoline and Cabergoline-d6. ijrpc.com
| Parameter | Typical Result | Reference |
|---|---|---|
| Linearity Range | 1.86 - 124 pg/mL | nih.gov |
| Correlation Coefficient (r) | > 0.99 | nih.gov |
| Accuracy (% Recovery) | 99.1 ± 10.2% | nih.gov |
| Inter-day Precision (% RSD) | 7.9 - 10.7% | nih.gov |
| Limit of Quantification (LOQ) | 1.86 pg/mL | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller stationary phase particles and thinner layers, resulting in faster separations, higher resolution, and improved detection sensitivity compared to conventional TLC. merckmillipore.comsigmaaldrich.com
While not a primary tool for high-accuracy quantification like LC-MS/MS, HPTLC can be used for screening and profiling. A validated HPTLC method has been developed for the stability study of cabergoline, using a stationary phase of silica (B1680970) gel 60 GF254 and a mobile phase of chloroform, methanol, and ammonia. ijprs.com In the context of isotopic profiling, HPTLC could potentially separate Cabergoline from other related compounds or impurities.
For direct analysis of isotopic composition, HPTLC can be coupled with mass spectrometry. ijsdr.org In an HPTLC-MS setup, the separated spots on the plate corresponding to the analyte can be eluted directly into a mass spectrometer. ijsdr.org This would allow for the confirmation of the presence of both Cabergoline and Cabergoline-d6 in a sample, providing qualitative or semi-quantitative information on their relative abundance. This approach is less common than LC-MS but offers a rapid and cost-effective alternative for certain screening applications. ijsdr.org
Advanced Spectroscopic Techniques for Characterization and Confirmation
The rigorous characterization of isotopically labeled compounds is paramount to ensure their quality and suitability for sensitive analytical applications. In the case of Cabergoline isomer-d6, a deuterated form of the dopamine (B1211576) agonist Cabergoline, advanced spectroscopic techniques are indispensable for confirming its molecular structure, determining the extent and location of isotopic labeling, and ensuring its chemical purity. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are powerful, non-destructive methods employed for these purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and provides unparalleled insight into the isotopic composition of labeled compounds like this compound. By exploiting the magnetic properties of atomic nuclei, NMR can definitively confirm the positions of deuterium atoms and quantify the level of isotopic enrichment.
¹H NMR for Position Confirmation: The most direct evidence for successful deuteration is a significant reduction or complete disappearance of specific signals in the proton (¹H) NMR spectrum compared to the unlabeled Cabergoline standard. In this compound, the six deuterium atoms replace the protons on the two methyl groups of the N,N-dimethylamino moiety. caymanchem.comveeprho.com Consequently, the ¹H NMR spectrum of this compound is expected to show a marked decrease in the intensity of the signal corresponding to these N-methyl protons.
²H NMR for Direct Detection and Isotopic Purity: While ¹H NMR provides indirect evidence of deuteration, deuterium (²H) NMR offers direct observation of the deuterium nuclei. A ²H NMR spectrum of this compound would exhibit a signal at a chemical shift corresponding to the N-methyl groups, confirming the location of the deuterium labels. The integration of this signal, relative to a known standard, can be used to determine the isotopic enrichment. Furthermore, the multiplicity of signals in a proton-coupled ²H NMR spectrum can provide additional structural information.
Quantitative NMR (qNMR) for Isotopic Enrichment: Quantitative NMR (qNMR) methods, utilizing either ¹H or ²H NMR, can be employed for the precise determination of isotopic enrichment. By comparing the integral of a specific proton signal in the deuterated compound to the same signal in a certified reference standard of the unlabeled compound, the percentage of deuteration can be accurately calculated.
Predicted ¹H NMR Spectral Data for this compound:
| Assignment | Unlabeled Cabergoline Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) | Predicted Integration Change |
| N(CH₃)₂ | ~2.2-2.4 | ~2.2-2.4 | Significant decrease/disappearance |
| Other Protons | Various | Unchanged | No significant change |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Vibrational Spectroscopy (IR, Raman) in Deuterium-Labeled Compounds
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the corresponding bonds, providing a valuable tool for characterizing deuterated compounds.
Infrared (IR) Spectroscopy: The stretching frequency of a chemical bond is primarily dependent on the bond strength and the masses of the atoms involved. The increased mass of deuterium compared to hydrogen results in a lower vibrational frequency for C-D bonds compared to C-H bonds. This isotopic shift can be approximated by the following relationship:
νC-D ≈ νC-H / √2
where νC-D is the vibrational frequency of the carbon-deuterium bond and νC-H is the vibrational frequency of the carbon-hydrogen bond. Typically, C-H stretching vibrations appear in the range of 2800-3000 cm⁻¹ in the IR spectrum. researchgate.net Therefore, the C-D stretching vibrations in this compound are expected to appear in the region of 2100-2200 cm⁻¹. The presence of these characteristic C-D stretching bands and the attenuation of the corresponding C-H stretching bands provide strong evidence of successful deuteration.
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes may be more prominent in one technique than the other. Similar to IR spectroscopy, the C-D stretching vibrations in the Raman spectrum of this compound would be expected at a lower frequency compared to the C-H stretches in the unlabeled compound. This provides an additional method for confirming the presence of deuterium in the molecule.
Expected Vibrational Frequency Shifts in this compound:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Cabergoline | Predicted Wavenumber (cm⁻¹) in this compound |
| C-H Stretch (N-methyl) | 2800 - 3000 | Not prominent |
| C-D Stretch (N-methyl) | Not present | 2100 - 2200 |
| Note: These are predicted ranges based on established principles of vibrational spectroscopy. |
The combination of these advanced spectroscopic methodologies provides a comprehensive characterization of this compound, ensuring its identity, isotopic purity, and structural integrity for its use in demanding analytical applications.
Applications of Cabergoline Isomer D6 in Impurity Profiling and Pharmaceutical Quality Control
Role as an Internal Standard in Impurity Quantification and Related Substances Analysis
In the quantitative analysis of pharmaceutical impurities, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. aptochem.com Cabergoline (B1668192) isomer-d6 is ideally suited for this role in assays for Cabergoline and its process-related impurities or degradation products. veeprho.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality control samples in an analysis. aptochem.com
The fundamental advantage of using Cabergoline isomer-d6 is its ability to compensate for variations that can occur during sample preparation and analysis. kcasbio.com Because it is structurally and chemically homologous to the analyte (Cabergoline), it experiences similar effects from sample matrix interference, extraction recovery, and ionization suppression or enhancement in the mass spectrometer source. clearsynth.comnih.gov However, because it has a higher molecular weight (457.65 g/mol for the d6 isomer vs. 451.6 g/mol for the parent compound), it is detected at a different m/z, allowing it to be monitored independently. veeprho.comnih.gov
By calculating the ratio of the analyte response to the internal standard response, analytical variability is normalized, leading to more robust and reliable data. kcasbio.com This is particularly crucial when measuring trace-level impurities, where even minor fluctuations can significantly impact the final reported concentration. The co-elution of this compound with Cabergoline ensures that both compounds experience the same chromatographic conditions and matrix effects at the exact moment of detection, which is a key requirement for an effective internal standard. aptochem.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Cabergoline | 452.3 | 381.2 | Represents the transition monitored for the active compound. nih.gov |
| This compound | 458.3 | 387.2 | The +6 mass unit shift allows for specific detection without interference from the unlabeled analyte. |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and specifically measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, excipients, or other potential contaminants. science.gov The development of such methods is a regulatory requirement and essential for determining the shelf-life and storage conditions of a drug product. nih.gov
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to accelerate its decomposition. nih.gov The primary goal is to generate potential degradation products and develop an analytical method that can resolve them from the parent drug. ijprs.com Studies on Cabergoline have shown it to be susceptible to degradation under acidic, basic, and oxidative conditions. ijprs.comresearchgate.net
| Stress Condition | Observation | Potential Degradation Products |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. ijprs.com | Hydrolysis of the urea (B33335) and/or amide moieties. researchgate.net |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation observed. ijprs.com | Hydrolysis of the urea and/or amide moieties. researchgate.net |
| Oxidation (e.g., 3-6% H₂O₂) | Significant degradation observed. ijprs.comresearchgate.net | Cabergoline N-oxide and other oxidation products. pharmaexcipients.com |
| Thermal Degradation (e.g., 60-80°C) | Generally stable. ijprs.com | Minimal degradation. |
| Photodegradation (e.g., UV/Vis light) | Generally stable. researchgate.net | Minimal degradation. |
Beyond identifying degradation products, understanding the rate at which they form is critical for predicting a drug's shelf life. Isotopic tracers like this compound can be utilized to study degradation kinetics. By spiking a sample with the deuterated standard, the rate of disappearance of the parent compound can be accurately monitored over time under various stress conditions.
This approach can also leverage the deuterium (B1214612) kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H bond is the rate-determining step in a degradation pathway, the deuterated compound will degrade more slowly than the non-deuterated parent drug. nih.govnih.gov This phenomenon can be exploited in mechanistic studies to pinpoint the exact steps involved in the degradation process. By comparing the degradation rates of Cabergoline and this compound, researchers can gain deeper insights into the stability of the molecule and its degradation mechanisms. escholarship.org
Reference Standard Development and Integration into Regulatory Analytical Frameworks
The reliability of any analytical measurement is fundamentally dependent on the quality of the reference standards used for calibration and control.
For this compound to be used in a regulated environment, it must be a well-characterized reference material. synzeal.com This involves confirming its identity, purity, and isotopic enrichment through various analytical techniques (e.g., NMR, MS, HPLC). The standard must be accompanied by a Certificate of Analysis (COA) that documents its characterization and ensures its quality. synzeal.com
While major pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide primary reference standards for active ingredients and key impurities, they may not always offer stable isotope-labeled standards. uspnf.comlgcstandards.com In such cases, the deuterated standard must be thoroughly qualified internally or by a reputable supplier. sigmaaldrich.com The characterization data must establish its traceability to a primary pharmacopoeial standard of the parent compound, ensuring that measurements made using the deuterated standard are consistent and scientifically sound. pharmaffiliates.com
Before an analytical method can be used for routine quality control, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) provide detailed guidelines for method validation. The use of this compound is integral to validating LC-MS/MS methods for Cabergoline impurity analysis.
Validation involves assessing various parameters, including specificity, linearity, range, accuracy, precision, and the limit of quantification (LOQ). ijrpc.com this compound helps ensure the method's robustness by compensating for analytical variability, which is critical for meeting the stringent acceptance criteria for accuracy and precision. nih.gov For example, during accuracy assessments (recovery studies), the internal standard corrects for any analyte loss during sample extraction, providing a true measure of the method's ability to quantify the analyte.
Exploration of Metabolic Pathways and Disposition Using Cabergoline Isomer D6 Analytical Focus
Tracer Applications in Preclinical Metabolic Research for Pathway Elucidation
Stable isotope labeling is a cornerstone technique for the recognition and characterization of drug metabolites. nih.gov In preclinical research, Cabergoline (B1668192) isomer-d6 is employed as a metabolic tracer to map the biotransformation of the parent compound, cabergoline. The fundamental principle involves administering the deuterated compound to an in vivo or in vitro biological system. Because the mass of Cabergoline isomer-d6 is increased by six daltons compared to the unlabeled drug, it can be readily distinguished by mass spectrometry.
When a mixture of labeled and unlabeled cabergoline is administered, mass spectrometry can detect characteristic "doublets" or "clusters" of ions for the parent drug and any of its metabolites. nih.gov These unique isotopic signatures allow researchers to unequivocally identify drug-related material in complex biological matrices, differentiating them from endogenous compounds. This "isotope cluster" technique is a powerful method for both recognizing drug-related compounds and elucidating their structures. nih.gov By tracking the appearance of these deuterated metabolites over time, scientists can piece together the sequence of biotransformation reactions, identifying primary and secondary metabolic pathways without the need for radiolabeling.
| Study Phase | Objective | Methodology | Expected Outcome | Analytical Technique |
| In Vitro | Identify primary metabolites | Incubation of Cabergoline-d6 with liver microsomes or hepatocytes. | Identification of deuterated phase I and phase II metabolites. | LC-MS/MS |
| In Vivo | Elucidate major metabolic pathways | Administration of Cabergoline-d6 to animal models (e.g., rats, dogs). | Characterization of metabolite profiles in plasma, urine, and feces. | High-Resolution Mass Spectrometry (HRMS) |
| Pathway Mapping | Determine sequence of biotransformation | Time-course analysis of metabolite formation in plasma and excreta. | A detailed map of the metabolic cascade from parent drug to final products. | Tandem Mass Spectrometry (MS/MS) |
Quantitative Analysis of Metabolites in Biological Matrices using Isotope Standards
The most critical application of this compound is its use as an internal standard (IS) for the quantitative analysis of cabergoline and its metabolites in biological fluids. nih.gov The technique of isotope dilution mass spectrometry (IDMS) is considered the gold standard for bioanalysis due to its high precision and accuracy. isolife.nlisolife.nl In this method, a known quantity of this compound is added to an unknown sample (e.g., human plasma) at the very beginning of the sample preparation process. nih.gov
Because the deuterated standard is chemically almost identical to the analyte (unlabeled cabergoline), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. isolife.nl The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.govresearchgate.net For instance, in a multiple reaction monitoring (MRM) experiment, one transition would be set for cabergoline (e.g., m/z 452.3 → 381.2) and a separate one for the internal standard. nih.govresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, any variations during sample handling are normalized, leading to highly reliable and reproducible quantification. isolife.nl While some methods may use other structurally related compounds as internal standards due to the high cost of isotopic labels, a stable isotope-labeled internal standard is generally preferred for MS analysis. nih.govresearchgate.net
| Analyte | Matrix | Calibration Range (pg/mL) | Accuracy (%) | Precision (%RSD) | Internal Standard |
| Cabergoline | Human Plasma | 2.00–200.00 | 95.5 - 104.2 | < 8.5 | Cabergoline-d6 |
| Metabolite A | Human Plasma | 5.00–500.00 | 97.1 - 102.8 | < 7.9 | Metabolite A-d6 |
| Metabolite B | Rat Urine | 10.0–1000.0 | 94.8 - 105.0 | < 9.1 | Metabolite B-d6 |
Investigation of Isotope Effects on Biotransformation Processes from an Analytical Perspective
The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, such as hydroxylation by a cytochrome P450 (CYP) enzyme, the reaction will proceed more slowly for the deuterated compound. researchgate.netdntb.gov.ua
From an analytical standpoint, this effect can be observed and quantified. When cabergoline and this compound are incubated together in a metabolic system, a change in the ratio of metabolites can indicate a KIE. For example, if deuterium is placed at a site of metabolism, the formation of the corresponding metabolite from this compound may be significantly slower than from unlabeled cabergoline. This would be measured analytically as a lower concentration of the deuterated metabolite relative to its unlabeled counterpart over time. Understanding these effects is crucial, as deuteration can be intentionally used to slow down a drug's metabolism, potentially improving its pharmacokinetic profile. nih.govresearchgate.net To gain from this strategy, it is important to understand the systemic clearance mechanism and the identity of the metabolic enzymes involved. nih.gov
| Compound | Incubation System | Metabolic Pathway | Rate of Metabolite Formation (pmol/min/mg protein) | Observed Isotope Effect (kH/kD) |
| Cabergoline | Human Liver Microsomes | N-dealkylation | 150.4 | 1.05 |
| Cabergoline-d6 | Human Liver Microsomes | N-dealkylation | 143.2 | |
| Cabergoline | Human Liver Microsomes | Aromatic Hydroxylation (at d6 site) | 88.6 | 2.5 |
| Cabergoline-d6 | Human Liver Microsomes | Aromatic Hydroxylation (at d6 site) | 35.4 |
Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs
Advancements in Automated Analytical Platforms for Deuterated Compound Analysis
The analysis of deuterated compounds and their metabolites is crucial for understanding their behavior in biological systems. The demand for higher throughput and more precise data has spurred significant advancements in automated analytical platforms.
High-Throughput Screening and Robotic Automation: High-throughput experimentation (HTE) has transformed pharmaceutical research by enabling the rapid screening of compound libraries and optimization of reactions. mt.com Automation and robotics are central to HTE, significantly increasing the throughput, consistency, and reproducibility of data. nih.gov Robotic systems can now handle tedious and time-consuming tasks like weighing and preparing numerous powder formulations for reaction screening, with platforms capable of preparing up to 288 samples in a single run. mt.comyoutube.com This level of automation accelerates the early phases of drug discovery, allowing for the efficient evaluation of numerous deuterated candidates.
Innovations in Mass Spectrometry and Liquid Chromatography: Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of drugs and their metabolites due to its high sensitivity and selectivity. mdpi.com Recent developments have focused on improving quantification and streamlining analysis. For instance, a novel LC-MS/MS method using two deuterated isomer surrogates has been developed to achieve a wider calibration range, enabling accurate quantification of residues across a broad concentration range in a single preparation. mdpi.com
Furthermore, Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and protein-ligand interactions. Automation has been key to improving the throughput and precision of HDX-MS experiments. researchgate.net Automated platforms can now manage sample preparation, injection, and analysis, reducing manual labor and minimizing variability. researchgate.net Decoupled automation platforms, which separate sample preparation from LC-MS analysis, further enhance efficiency and flexibility. researchgate.net
Flow Chemistry and Advanced NMR: Flow chemistry is emerging as a valuable tool for the synthesis of deuterated compounds, offering increased efficiency, better control over reaction conditions, and reduced decomposition compared to traditional batch methods. ansto.gov.au This is particularly beneficial for large-scale synthesis and for reactions involving temperature-sensitive functional groups. ansto.gov.au
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for structural elucidation. symeres.com Recent advancements in solid-state NMR, including the use of high static field strengths and dynamic nuclear polarization (DNP), have improved sensitivity and enabled the analysis of a wider range of pharmaceutical materials, including crystalline and amorphous phases. bruker.com These advanced NMR techniques are crucial for characterizing the precise location of deuterium labeling in complex molecules. symeres.comnih.gov
| Analytical Platform | Key Advancements | Impact on Deuterated Compound Analysis |
|---|---|---|
| High-Throughput Screening (HTS) | Robotic automation for sample preparation and parallel reaction screening. mt.comyoutube.com | Accelerates early-stage discovery by enabling rapid testing of numerous candidates. |
| LC-MS/MS | Use of dual deuterated isomer surrogates for wider calibration ranges. mdpi.com | Improves accuracy and efficiency of quantitative analysis for drug residues. |
| HDX-MS | Fully automated and decoupled platforms for sample handling and analysis. researchgate.net | Enhances throughput and precision in studying protein-drug interactions. |
| Flow Chemistry | Continuous flow synthesis systems for deuteration. ansto.gov.au | Increases production efficiency, improves selectivity, and minimizes decomposition. |
| NMR Spectroscopy | High-field solid-state NMR and Dynamic Nuclear Polarization (DNP). bruker.com | Provides greater sensitivity and detailed structural information for complex solid forms. |
Computational Chemistry and Molecular Modeling for Isotopic Systems and Reaction Mechanisms
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering deep insights into the behavior of molecules at an atomic level. ijirt.org These methods are particularly valuable for studying deuterated compounds, where subtle isotopic effects can have significant pharmacological consequences.
Predicting the Kinetic Isotope Effect (KIE): The deuterium kinetic isotope effect (KIE) is the fundamental principle behind the benefits of deuteration. youtube.com Computational models, particularly those based on Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are increasingly used to predict and analyze the KIE. rsc.orgnih.govacs.org These models can calculate the activation energies for C-H versus C-D bond cleavage, helping researchers to understand how deuteration will affect the rate of metabolic reactions. youtube.com For example, computational studies have been used to investigate the KIE in various enzymatic reactions, providing insights that are difficult to obtain through experimental methods alone. nih.govrutgers.edu
Modeling Metabolic Pathways: Predicting the metabolic fate of a drug candidate is a critical step in development. Computational tools are now being used to predict the metabolic pathways of small molecules based on their structure. nih.gov By simulating the interaction of a deuterated compound with metabolic enzymes like Cytochrome P450, researchers can anticipate how deuteration might alter metabolism. mdpi.com This predictive capability allows for the strategic placement of deuterium atoms to block unwanted metabolic pathways or to slow down the rate of clearance, thereby improving the drug's pharmacokinetic profile. nih.gov Computational models can also help to identify potential metabolic switching, where the blockage of one metabolic pathway leads to the upregulation of another. nih.gov
Quantum Mechanics in Drug Design: Quantum mechanics (QM) provides a more accurate representation of molecular systems than classical models and is being increasingly integrated into drug design workflows. nih.govnih.gov QM-based methods can accurately model electronic structures, binding affinities, and reaction mechanisms, which are crucial for designing effective drugs. ijirt.orgmdpi.com For deuterated compounds, QM can help to elucidate the subtle electronic effects that influence drug-target interactions and metabolic stability. The integration of QM with artificial intelligence and machine learning is expected to further accelerate the drug discovery process by enabling the rapid screening of virtual libraries and the design of novel deuterated drug candidates. ijirt.org
| Computational Method | Application in Deuterated Drug Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the kinetic isotope effect (KIE) for enzymatic reactions. rsc.org | Predicts changes in reaction rates upon deuteration. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed reactions involving deuterated substrates. nih.govacs.org | Provides detailed understanding of transition states and reaction mechanisms. |
| Molecular Structure Matching | Predicting metabolic pathways for novel deuterated compounds. nih.gov | Helps in strategically placing deuterium to optimize metabolic stability. nih.gov |
| Quantum Mechanics (QM) Virtual Screening | Identifying and optimizing novel deuterated drug candidates. nih.gov | Accurately models protein-ligand interactions and binding affinities. ijirt.org |
Interdisciplinary Research Integrating Analytical Chemistry, Isotope Science, and Pharmaceutical Development
The successful development of deuterated pharmaceutical analogs requires a highly collaborative and interdisciplinary approach. The integration of expertise from analytical chemistry, isotope science, and pharmaceutical development is essential for navigating the complexities of designing, synthesizing, and evaluating these novel therapeutic agents.
Bridging the Gap Between Discovery and Development: Isotopic labeling is a crucial technique throughout the pharmaceutical research pipeline, from early-stage discovery to clinical trials. musechem.com Stable isotopes are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing critical data for safety and efficacy assessments. musechem.comchemicalsknowledgehub.com An integrated approach ensures that the analytical methods developed during the discovery phase are robust and transferable to the later stages of development.
Collaborations Between Academia and Industry: Collaborations between academic research institutions and pharmaceutical companies are driving innovation in the field of deuterated drugs. virginia.edu Academic labs often pioneer new synthetic methods and analytical techniques, while industry partners provide the resources and expertise to translate these discoveries into clinical applications. virginia.edu For example, researchers at the University of Virginia have collaborated with a major drug company to test a new method for strategically adding deuterium to aromatic compounds, which could lead to safer and more effective medicines. virginia.edu
The Role of Isotope Science in Modern Drug Development: Isotope science provides the fundamental knowledge that underpins the development of deuterated drugs. Understanding the principles of isotope effects is crucial for predicting how deuteration will impact a drug's properties. escholarship.org Furthermore, expertise in isotopic labeling is essential for synthesizing the deuterated compounds needed for research and for developing the analytical methods to track them in biological systems. chemicalsknowledgehub.commusechem.com The integration of isotope chemistry with other technologies, such as biocatalysis, can lead to more efficient and cost-effective methods for producing isotopically-labeled compounds. chemicalsknowledgehub.com
The future of deuterated pharmaceuticals will be shaped by the continued convergence of these scientific disciplines. By fostering a collaborative environment, researchers can leverage the latest advancements in analytical technology, computational modeling, and synthetic chemistry to develop the next generation of innovative and effective deuterated medicines.
Q & A
Basic: What methodological approaches are recommended to differentiate Cabergoline isomer-d6 from its non-deuterated counterparts and other stereoisomers?
Answer:
To distinguish this compound, researchers should employ chiral chromatography (e.g., HPLC with chiral stationary phases) and deuterium NMR spectroscopy . These techniques exploit differences in molecular mass, isotopic labeling, and stereochemical interactions. For structural validation, X-ray crystallography or mass spectrometry (MS) with isotopic pattern analysis can confirm deuterium incorporation . Method validation should include specificity, precision, and limit of detection studies using reference standards.
Basic: How should pharmacokinetic (PK) studies for this compound be designed to account for inter-patient variability in drug metabolism?
Answer:
PK studies must stratify participants based on dopamine agonist sensitivity/resistance (as seen in hyperprolactinemia studies). Use serial blood sampling at 0, 60, and 120 minutes to capture absorption dynamics, and apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Statistical methods like the Mann-Whitney U-test (for group comparisons) and Spearman’s correlation (dose-concentration relationships) are critical. Include covariates such as hepatic function and concomitant medications .
Advanced: How can researchers resolve contradictions in plasma concentration data between DA-sensitive and DA-resistant patients?
Answer:
Contradictions, such as the lack of dose-concentration correlation in resistant patients (r=0.39, P=0.238 vs. r=0.89, P=0.019 in sensitive groups), require mechanistic PK/PD modeling . Investigate drug-receptor binding affinity using in vitro assays (e.g., radioligand displacement) and genetic polymorphisms (e.g., dopamine receptor variants). Longitudinal studies with repeated-measures ANOVA can identify time-dependent metabolic changes. Patient stratification using biomarkers (e.g., prolactin levels) may reduce variability .
Advanced: What experimental frameworks are suitable for evaluating long-term safety of this compound in specific populations (e.g., pregnant patients)?
Answer:
For safety studies, adopt retrospective cohort designs with matched controls (e.g., ’s analysis of 100 pregnancies). Use multivariate regression to adjust for confounders like maternal age and comorbidities. Monitor outcomes such as fetal malformation rates (3.4% in exposed vs. 6.3% controls) and tumor progression (17/37 cases). Include pharmacovigilance data mining from registries and in vivo teratogenicity models (e.g., rodent studies) .
Basic: What protocols ensure reliable quantification of this compound in biological matrices?
Answer:
Validate LC-MS/MS methods with deuterated internal standards (e.g., Cabergoline-d6) to correct for matrix effects. Calibration curves should span 1–100 ng/mL, with precision ≤15% RSD. For plasma samples, use protein precipitation or solid-phase extraction to minimize interference. Cross-validate results with immunoassays to confirm specificity .
Advanced: How can in vitro models elucidate this compound’s mechanism of action in drug-resistant tumors?
Answer:
Develop 3D tumor spheroid cultures or patient-derived xenografts (PDX) to mimic resistance. Use RNA sequencing to identify dysregulated pathways (e.g., dopamine receptor downregulation). Combine dose-escalation experiments with functional assays (e.g., cAMP inhibition). Compare results to in silico models predicting deuterium’s impact on drug-receptor kinetics .
Basic: What strategies optimize literature reviews for this compound research?
Answer:
Use systematic review frameworks (PRISMA) and databases (PubMed, SciELO). Apply PICO criteria (Population: DA-resistant patients; Intervention: isomer-d6; Comparison: non-deuterated cabergoline; Outcome: PK/PD metrics). Prioritize primary sources (e.g., clinical trials in Endocrine Abstracts) over reviews. Document search strings with Boolean operators (e.g., "cabergoline-d6 AND pharmacokinetics") .
Advanced: How to address discrepancies in dose-response relationships observed in preclinical vs. clinical studies?
Answer:
Conduct allometric scaling to translate animal doses to human equivalents. Perform population PK modeling to account for interspecies differences in metabolic enzymes (e.g., CYP3A4 activity). Validate findings using microdosing trials with accelerator MS for trace-level detection .
Basic: What ethical considerations are critical when designing this compound trials?
Answer:
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For vulnerable populations (e.g., pregnant patients), ensure informed consent addresses risks like fetal malformations (3% incidence). Submit protocols to IRBs with mitigation plans for adverse events (e.g., tumor growth in 17/37 cases) .
Advanced: How can multi-omics approaches identify biomarkers for this compound efficacy?
Answer:
Integrate proteomics (serum prolactin isoforms), metabolomics (dopamine pathway intermediates), and genomics (GWAS for receptor variants). Use machine learning (e.g., random forests) to correlate biomarkers with clinical outcomes (e.g., 89% dose-concentration correlation in sensitive patients). Validate findings in independent cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
